molecular formula C12H9ClN2O3 B047742 ACETAMIDE,N-(6-AMINO-7-CHLORO-5,8-DIHYDRO-5,8-DIOXO-1-NAPHTHALENYL)- CAS No. 113888-28-1

ACETAMIDE,N-(6-AMINO-7-CHLORO-5,8-DIHYDRO-5,8-DIOXO-1-NAPHTHALENYL)-

Cat. No.: B047742
CAS No.: 113888-28-1
M. Wt: 264.66 g/mol
InChI Key: SWSLFCXDEFPCTK-UHFFFAOYSA-N
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Description

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide is a chemical compound with the molecular formula C12H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-7-chloro-1-naphthol and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-7-chloro-5,8-dioxo-5,8-dihydro-1-naphthalenyl)acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

113888-28-1

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

N-(6-amino-7-chloro-5,8-dioxonaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c1-5(16)15-7-4-2-3-6-8(7)12(18)9(13)10(14)11(6)17/h2-4H,14H2,1H3,(H,15,16)

InChI Key

SWSLFCXDEFPCTK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Cl

Synonyms

Acetamide, N-(6-amino-7-chloro-5,8-dihydro-5,8-dioxo-1-naphthalenyl)-

Origin of Product

United States

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